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Compound of Interest

1,3-Dichloro-2,2-
Compound Name:

dimethoxypropane
CAS No.: 6626-57-9
Cat. No.: B1295575

Get Quote

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation behavior of 1,3-
dichloro-2,2-dimethoxypropane (CAS: 6626-57-9), a critical intermediate in the synthesis of
chlorinated ketones and pharmaceutical building blocks.

The fragmentation pattern of this molecule is governed by two competing mechanistic drivers:
the stabilizing influence of the gem-dimethoxy (ketal) group and the destabilizing inductive
effect of the chlorine atoms. This guide provides researchers with the specific m/z values,
isotopic signatures, and mechanistic pathways necessary to confidently identify this compound
in complex reaction mixtures.

Chemical Identity & Structural Context[1][2][3]1[4][5]
[6]
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Before analyzing the spectra, the structural constraints must be defined. The molecule consists
of a propane backbone with a central quaternary carbon bonded to two methoxy groups (ketal
functionality) and two chloromethyl groups.

Property Detail

IUPAC Name 1,3-Dichloro-2,2-dimethoxypropane
Synonyms 1,3-Dichloroacetone dimethyl ketal
Formula CsH10Cl202

Molecular Weight 173.04 g/mol (Average)

172.0058 (*Cl2), 174.0028 (3>CI*’Cl), 176.0000

Monoisotopic Mass
(3’Cl2)

Distinctive 9:6:1 triad for M+ due to two chlorine
Isotope Pattern
atoms.[1]

Fragmentation Mechanisms[7][8][9][10][11]

The Electron lonization (El) fragmentation of 1,3-dichloro-2,2-dimethoxypropane is
dominated by alpha-cleavage initiated by the oxygen lone pairs. Unlike simple ketones, the
ketal functionality directs fragmentation toward the formation of resonance-stabilized oxonium

ions.

Pathway A: Alpha-Cleavage (Primary Pathway)

The most favorable pathway involves the ionization of a methoxy oxygen followed by the
homolytic cleavage of the C1-C2 or C2—C3 bond. This results in the loss of a chloromethyl
radical (*CH2Cl).[2][1]

o Precursor: Molecular lon [M]*[3][4][5]* (m/z 172/174/176)
e Neutral Loss: *CH2Cl (49 Da)

e Product lon:m/z123 (monoisotopic 3°Cl)
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e Mechanism: The radical cation on the oxygen drives the ejection of the chloromethyl group to
form a stable dialkoxy carbenium ion.

 |sotope Signature: The resulting fragment contains one chlorine atom, exhibiting a 3:1
intensity ratio at m/z 123 and 125.

Pathway B: Methoxy Radical Loss

A secondary pathway involves the direct loss of a methoxy radical (*OCHs). While less
favorable than C—C cleavage in this specific sterically crowded environment, it is a standard
ketal fragmentation mode.

e Neutral Loss: *OCHs (31 Da)
e Product lon:m/z141 (monoisotopic 3°Clz)
e Mechanism: Direct cleavage of the C-O bond.

 |sotope Signature: Retains two chlorine atoms, showing the characteristic 9:6:1 pattern at
m/z 141, 143, and 145.

Pathway C: Acylium lon Formation (Ketone Reversion)

Under high-energy EI conditions, ketals often fragment further to mimic their parent ketones.
The ion at m/z 123 can eliminate methyl chloride (MeCl) or formaldehyde to generate the
acylium ion characteristic of 1,3-dichloroacetone.

e Product lon:m/z77 (3>Cl)
e Structure: [CI-CH2-C=0]*

« Significance: This is often the base peak in the spectrum of the non-ketalized precursor, 1,3-
dichloroacetone.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the
transition from the molecular ion to the stable diagnostic fragments.
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Molecular lon (M+)
[CICH2-C(OMe)2-CH2ClI]+. Loss of «CH2CI Loss of «OMe Loss of Me20
m/z 172 (9:6:1)

- «CH2CI (Alpha Cleavage)

Alpha-Cleavage Product Methoxy Loss Product
[MeO-C(=OMe)-CH2Cl]+ [CICH2-C(=OMe)-CH2ClI]+
m/z 123 (3:1) m/z 141 (9:6:1)

I
I
| Secondary Frag.
| (-MeOMe)

Acylium lon
[CI-CH2-C=0]+
m/z 77 (3:1)

Click to download full resolution via product page

Caption: Competitive fragmentation pathways of 1,3-dichloro-2,2-dimethoxypropane under
Electron lonization (70 eV).

Key Diagnostic lons Table

Use this table to validate experimental data. Relative abundances are estimates based on the
stability of the carbocation intermediates.

lon
m/z (3>Cl) . Structure Isotope Ratio Origin
Composition

172 [CsH10Cl202]*e Molecular lon 100:65:10 Parent Molecule
141 [C4H7CI20]* [M - OMe]* 100:65: 10 Loss of Methoxy
Alpha Cleavage
123 [C4HsCIO2]* [M - CH2CIJ* 100: 33 ] )
(Diagnostic)
Acylium / Ketone
77 [CzHCIO]* [CICH2CO)* 100: 33
fragment
Chloromethyl
49 [CHCI]* [CHCI]* 100: 33 _
cation
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Experimental Protocols

To ensure reproducible fragmentation and avoid thermal degradation (hydrolysis of the ketal) in
the injection port, strict adherence to the following protocol is required.

Sample Preparation

e Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH).
Avoid protic solvents with traces of acid.

» Neutralization: Add a micro-spatula tip of solid K2COs to the vial if the sample is suspected to
contain acidic impurities (acid catalyzes the reversion to 1,3-dichloroacetone).

e Filtration: Filter through a 0.2 um PTFE syringe filter into a GC vial.

GC-MS Method Parameters

 Inlet Temperature: 200°C (Keep relatively low to prevent thermal ketal hydrolysis).
o Split Ratio: 50:1 (To prevent detector saturation).
e Column: DB-5ms or equivalent (5% phenyl methyl siloxane), 30m x 0.25mm x 0.25um.
e Carrier Gas: Helium at 1.0 mL/min (constant flow).
e Oven Program:
o Initial: 50°C for 2 min.
o Ramp: 15°C/min to 250°C.
o Hold: 3 min.
e MS Source: Electron lonization (El) at 70 eV.
e Source Temp: 230°C.

e Scan Range:m/z 35-300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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